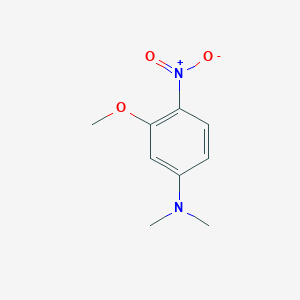

3-methoxy-N,N-dimethyl-4-nitroaniline

Overview

Description

3-methoxy-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula C9H12N2O3. It is a pale-yellow to yellow-brown solid with a melting point of 125-126°C . This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

3-methoxy-N,N-dimethyl-4-nitroaniline can be synthesized through several methods. One common synthetic route involves the nitration of N,N-dimethylaniline followed by methylation and subsequent nitration . The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents. Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale production.

Chemical Reactions Analysis

3-methoxy-N,N-dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is less common.

Common reagents used in these reactions include hydrogen, palladium on carbon, and various acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methoxy-N,N-dimethyl-4-nitroaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N,N-dimethyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and dimethylamino groups can influence the compound’s electronic properties and reactivity . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-methoxy-N,N-dimethyl-4-nitroaniline can be compared with similar compounds such as:

N,N-dimethyl-4-nitroaniline: Lacks the methoxy group, which affects its reactivity and applications.

3-methoxy-N,N-dimethylaniline: Lacks the nitro group, resulting in different chemical properties and uses.

4-nitroaniline: Lacks both the methoxy and dimethylamino groups, making it less versatile in certain applications.

The presence of both the methoxy and nitro groups in this compound makes it unique and valuable for specific chemical reactions and applications.

Biological Activity

3-Methoxy-N,N-dimethyl-4-nitroaniline (MDNA) is an organic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C₉H₁₂N₂O₃

Molecular Weight: 196.206 g/mol

Appearance: Pale yellow to yellow-brown solid

Melting Point: 125-126°C

MDNA features a methoxy group (-OCH₃), two methyl groups (-N(CH₃)₂), and a nitro group (-NO₂) attached to an aniline structure. This unique combination of functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

MDNA has been investigated for various biological activities, primarily focusing on its potential as an antimicrobial agent and its interactions with biological molecules.

Antimicrobial Properties

Research indicates that MDNA exhibits antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism of action may involve the inhibition of bacterial enzyme systems, although detailed pathways remain to be fully elucidated.

The biological activity of MDNA can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The nitro group can participate in redox reactions, influencing enzyme activity and cellular processes.

- Oxidative Stress Modulation: MDNA may induce oxidative stress in cells, leading to apoptosis in susceptible microbial strains.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MDNA against common pathogens. The results are summarized in Table 1 below:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Low |

This study demonstrates that MDNA exhibits varying degrees of effectiveness against different pathogens, highlighting its potential utility in clinical applications.

Toxicological Profile

In addition to its antimicrobial properties, MDNA's safety profile has been assessed. A toxicological evaluation indicated that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models. The study used B6C3F1/N mice exposed to various concentrations over a 14-day period. Key findings included:

- Increased liver enzymes indicating hepatotoxicity.

- Histopathological changes in kidney tissues at higher concentrations .

Comparison with Similar Compounds

MDNA can be compared with other nitroanilines regarding biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Dimethyl-4-nitroaniline | C₈H₁₁N₃O₂ | Lacks methoxy group; primarily used in dyes. |

| 3-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | Similar structure; lacks dimethyl substitution. |

| 3-Amino-N,N-dimethyl-4-nitroaniline | C₈H₁₁N₃O₂ | Contains an amino group; different biological activity. |

The presence of both the methoxy and nitro groups in MDNA enhances its reactivity and potential applications compared to these similar compounds.

Properties

IUPAC Name |

3-methoxy-N,N-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10(2)7-4-5-8(11(12)13)9(6-7)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPYRQAJLGWUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30413346 | |

| Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14703-82-3 | |

| Record name | 3-methoxy-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30413346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.